molecular formula C10H11NO3 B1601115 ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 80709-78-0

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B1601115
CAS RN: 80709-78-0
M. Wt: 193.2 g/mol
InChI Key: GDOXDFUPXCOUGX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (EMFPC) is a heterocyclic compound belonging to the class of furan derivatives. It is a colorless, crystalline solid with a molecular weight of 247.3 g/mol and a melting point of 162-164 °C. EMFPC is a highly versatile molecule with a wide range of applications in the field of organic synthesis, pharmaceuticals, and material science.

Scientific Research Applications

Synthesis of Heteropentalenes

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is utilized in the synthesis of heteropentalenes, which are compounds containing two heteroatoms within their structure. The Hemetsberger–Knittel synthesis protocol involves a nucleophilic substitution followed by Knoevenagel condensation and thermolysis, leading to the formation of O,N-heteropentalenes .

Development of Pharmacologically Active Compounds

The furo[3,2-b]pyrrole framework is known for its pharmacological potential. Derivatives of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be designed to target specific biological pathways, offering opportunities for the development of new therapeutic agents .

Material Science Applications

Thiazolo[5,4-d]thiazoles, which can be synthesized from related compounds, have garnered interest in material science due to their unique electronic properties. By extension, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate derivatives could be explored for their potential applications in electronic materials .

Antibacterial Agents

Research indicates that certain furo[3,2-b]pyrrole derivatives exhibit antibacterial activity. The carboxylate group in ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be modified to enhance this activity, potentially leading to new antibacterial compounds .

Organic Synthesis Methodologies

This compound serves as a starting material for various organic synthesis methodologies. For instance, it can undergo Vilsmeier-Haack reactions, which are useful for introducing formyl groups into heterocyclic compounds, thereby expanding the chemical space for drug discovery and other applications .

Creation of Diverse Derivatives

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is versatile in its reactivity, allowing for the creation of a wide range of derivatives. These derivatives can be synthesized through reactions such as hydrazinolysis and microwave-assisted transformations, leading to compounds with varied biological and physical properties .

properties

IUPAC Name

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXDFUPXCOUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508420
Record name Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80709-78-0
Record name Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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